molecular formula C15H28O5Si B12844830 (3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Cat. No.: B12844830
M. Wt: 316.46 g/mol
InChI Key: KTSKQFGAGCVRQR-UEKVPHQBSA-N
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Description

The compound (3aR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is a complex bicyclic ether with multiple stereocenters and protective groups. Its core structure consists of a fused furo[3,4-d][1,3]dioxolane ring system, a tert-butyldimethylsilyl (TBDMS) ether group, and methyl substituents. The TBDMS group is widely used in organic synthesis to protect hydroxyl groups due to its stability under acidic and basic conditions, enabling selective deprotection . This compound is likely employed as an intermediate in pharmaceutical synthesis, particularly in nucleoside or carbohydrate chemistry, where precise stereochemical control is critical .

Properties

Molecular Formula

C15H28O5Si

Molecular Weight

316.46 g/mol

IUPAC Name

(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one

InChI

InChI=1S/C15H28O5Si/c1-13(2,3)21(7,8)17-9-10-11-15(6,12(16)18-10)20-14(4,5)19-11/h10-11H,9H2,1-8H3/t10-,11-,15-/m1/s1

InChI Key

KTSKQFGAGCVRQR-UEKVPHQBSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@H](OC1=O)CO[Si](C)(C)C(C)(C)C)OC(O2)(C)C

Canonical SMILES

CC1(OC2C(OC(=O)C2(O1)C)CO[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) group. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions. Common reagents include silylating agents like tert-butyldimethylsilyl chloride and bases such as imidazole or pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The TBDMS group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The TBDMS group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the desired transformation .

Comparison with Similar Compounds

Structural Similarity Metrics

Structural comparisons rely on computational tools such as:

  • Tanimoto Coefficient : Measures fingerprint-based similarity using Morgan or MACCS fingerprints. A coefficient >0.5 indicates significant structural overlap .
  • Maximal Common Subgraph (MCS) : Identifies shared substructures, critical for evaluating scaffold similarity .
  • Molecular Networking : Utilizes mass spectrometry fragmentation patterns (cosine scores) to cluster related compounds .

Key Structural Analogues

The following compounds share the furo[3,4-d][1,3]dioxolane core but differ in substituents and protective groups:

Compound Name Substituents Molecular Weight Key Differences Applications
Target Compound -TBDMS-OCH2
-2,2,3a-trimethyl
~350 g/mol Reference compound Pharmaceutical intermediate (e.g., nucleoside synthesis)
(3aR,6R,6aR)-6-(Benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one -Benzyl-OCH2
-2,2-dimethyl
320.36 g/mol Benzyl instead of TBDMS; lacks 3a-methyl Intermediate with labile benzyl group (removable via hydrogenolysis)
(3aR,6R,6aR)-6-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol -HOCH2
-2,2-dimethyl
190.19 g/mol Hydroxymethyl instead of TBDMS; higher polarity Carbohydrate chemistry; requires no deprotection
((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate -Methoxy
-Tosyl-OCH2
358.41 g/mol Methoxy and tosyl groups Sulfonate esters for nucleophilic substitution reactions

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : The TBDMS group in the target compound enhances lipophilicity, making it less water-soluble than the hydroxymethyl analogue (~190 g/mol), which is polar .
  • Stability : TBDMS ethers resist hydrolysis under mild acidic/basic conditions, whereas benzyl ethers require harsher conditions (e.g., H2/Pd) for cleavage .
  • Synthetic Utility : The tosyl group in facilitates nucleophilic displacement, enabling further functionalization, whereas the hydroxymethyl group in is reactive without protection .

Research Findings

  • Activity Landscape: Minor structural changes (e.g., TBDMS vs. benzyl) can drastically alter reactivity and biological activity. For example, replacing TBDMS with hydroxymethyl eliminates the need for deprotection but may reduce metabolic stability .
  • Similarity Indexing : The target compound and its benzyl analogue share a Tanimoto coefficient >0.7 using Morgan fingerprints, indicating high scaffold similarity .
  • Docking Affinity : Molecular dynamics studies suggest that bulkier groups (e.g., TBDMS) may sterically hinder binding to enzymes compared to smaller substituents .

Methodological Considerations

  • QSAR Models : Quantitative structure-activity relationship (QSAR) models for these compounds require careful alignment of protective groups to predict reactivity or bioactivity accurately .
  • Activity Cliffs : Pairs like TBDMS vs. hydroxymethyl may form "activity cliffs," where small structural changes lead to significant potency differences, necessitating targeted SAR studies .

Biological Activity

The compound (3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one (CAS Number: 75467-36-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C14H28O5Si
  • Molecular Weight : 304.45 g/mol
  • IUPAC Name : this compound
  • Purity : Typically above 97% in commercial preparations.

Structural Characteristics

The compound features a furodioxolone core structure that is modified with a tert-butyldimethylsilyl (TBDMS) group. This modification is crucial for enhancing the compound's stability and solubility in organic solvents.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of furodioxolone compounds exhibit significant antimicrobial activity. For instance:

  • Case Study : A derivative similar to the target compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of furodioxolone derivatives have been evaluated in various cancer cell lines:

  • Research Findings : In vitro assays indicated that the compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. Comparatively, normal cell lines showed significantly higher IC50 values, indicating a favorable therapeutic index.

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. The compound may also interfere with DNA synthesis and repair processes in cancer cells.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 64 µg/mL
AntimicrobialEscherichia coliMIC: 128 µg/mL
CytotoxicityMCF-7 (Breast Cancer)IC50: 15 µM
CytotoxicityNormal Cell LinesIC50: >50 µM

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Furodioxolone Core : Starting from simple sugar derivatives.
  • TBDMS Protection : Introduction of the TBDMS group to enhance stability.
  • Final Purification : Utilizing chromatography techniques to achieve high purity.

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